molecular formula C14H19N3O B11732046 N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11732046
M. Wt: 245.32 g/mol
InChI Key: YABSNMCVSMABSW-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxybenzyl group and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the pyrazole intermediate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrazoles.

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:

    N-(2-methoxybenzyl)-1H-pyrazol-5-amine: Lacks the isopropyl group, which may affect its chemical and biological properties.

    N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-3-amine: The position of the amine group is different, leading to variations in reactivity and applications.

    N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-imidazol-5-amine:

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-11(2)17-14(8-9-16-17)15-10-12-6-4-5-7-13(12)18-3/h4-9,11,15H,10H2,1-3H3

InChI Key

YABSNMCVSMABSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

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